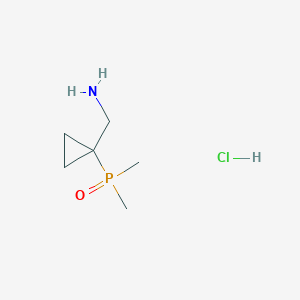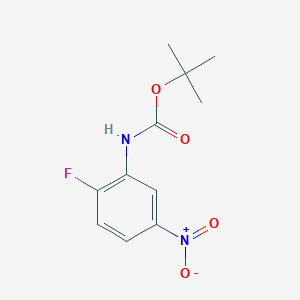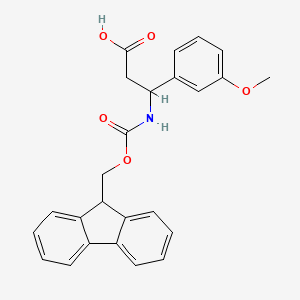![molecular formula C25H19FN2O2S B2719039 3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-51-4](/img/no-structure.png)
3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN2O2S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Larvicidal Activity: A series of pyrimidine derivatives linked with morpholinophenyl groups demonstrated significant larvicidal activity against third instar larvae, showcasing the potential of pyrimidine compounds in pest control applications. The presence of fluorine and other mild electron-withdrawing groups attached to the benzyl ring enhanced the compounds' activity, indicating the importance of structural modifications in achieving desired biological effects (Gorle et al., 2016).
Chemical Synthesis and Characterization
- Novel Synthesis Methods: Research into the synthesis of pyrimidine and benzothiophene derivatives has led to the development of novel compounds with potential pharmaceutical applications. The process involves complex chemical reactions, including cyclization and substitution, to create compounds with specific biological activities (Osyanin et al., 2014).
Pharmaceutical Applications
- Antitumor Activities: Pyrimidine derivatives of ascorbic acid have shown significant antitumor activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. The synthesis of these derivatives involves condensation reactions, demonstrating the versatility of pyrimidine compounds in drug development (Raić-Malić et al., 2000).
Receptor Binding and Inhibition
- Urease Inhibition: Pyrimidine derivatives have been evaluated for their urease inhibition activity, showcasing their potential in treating diseases related to urease. The study provides insights into the structure-activity relationships of these compounds, with some demonstrating significant inhibitory effects (Rauf et al., 2010).
Herbicidal Activities
- Herbicidal Potential: The synthesis of trifluoromethyl pyrimidine derivatives has revealed compounds with good herbicidal activities, offering new avenues for the development of agricultural chemicals (Huazheng, 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine core followed by the introduction of the 3-fluoro-4-methylphenyl and 3-methylbenzyl substituents.", "Starting Materials": [ "2-aminobenzoic acid", "2-chloro-4-methylthiophene", "3-methylbenzylamine", "3-fluoro-4-methylbenzoic acid", "acetic anhydride", "phosphorus pentoxide", "sodium nitrite", "sulfuric acid", "sodium hydroxide", "potassium carbonate", "N,N-dimethylformamide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-4-methylthiophene-3-carboxylic acid by reacting 2-chloro-4-methylthiophene with 2-aminobenzoic acid in the presence of phosphorus pentoxide.", "Step 2: Conversion of 2-chloro-4-methylthiophene-3-carboxylic acid to 2-chloro-4-methylthiophene-3-carboxamide by reacting with ammonia.", "Step 3: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-nitroso by reacting with sodium nitrite and hydrochloric acid.", "Step 4: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-nitro by reacting with sulfuric acid.", "Step 5: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-amino by reducing 2-chloro-4-methylthiophene-3-carboxamide-6-nitro with sodium sulfide.", "Step 6: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-amino-5-nitro by reacting with acetic anhydride and nitric acid.", "Step 7: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-amino-5-nitro-7-bromo by reacting with bromine.", "Step 8: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-amino-5-nitro-7-bromo-1,2-dihydrobenzo[b][1,4]thiazine by reacting with sulfur and sodium hydroxide.", "Step 9: Synthesis of 2-chloro-4-methylthiophene-3-carboxamide-6-amino-5-nitro-7-bromo-1,2-dihydrobenzo[b][1,4]thiazine-1,1-dioxide by reacting with hydrogen peroxide.", "Step 10: Synthesis of 3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)benzo[b][1,4]thiazine-2,4(1H,3H)-dione by reacting 2-chloro-4-methylthiophene-3-carboxamide-6-amino-5-nitro-7-bromo-1,2-dihydrobenzo[b][1,4]thiazine-1,1-dioxide with 3-fluoro-4-methylbenzoic acid, 3-methylbenzylamine, potassium carbonate, and N,N-dimethylformamide in ethyl acetate.", "Step 11: Synthesis of 3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)benzo[b][1,4]thiazine-2,4(1H,3H)-dione with sulfur and sodium hydroxide in methanol and water." ] } | |
CAS RN |
893787-51-4 |
Molecular Formula |
C25H19FN2O2S |
Molecular Weight |
430.5 |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN2O2S/c1-15-6-5-7-17(12-15)14-27-22-19-8-3-4-9-21(19)31-23(22)24(29)28(25(27)30)18-11-10-16(2)20(26)13-18/h3-13H,14H2,1-2H3 |
InChI Key |
FFGDXIFQLZLZDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)C)F)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)



![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2718963.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718965.png)
![Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2718966.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718967.png)

![5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B2718972.png)
![Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel](/img/structure/B2718973.png)

![5-Chloro-4-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2718977.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)